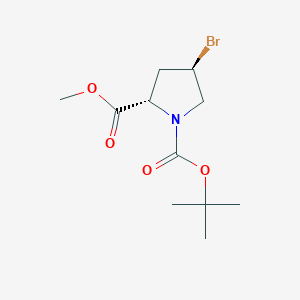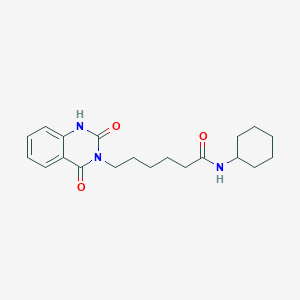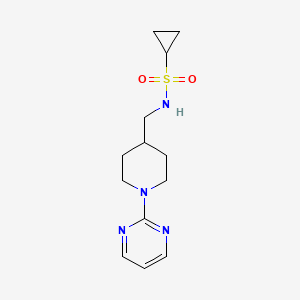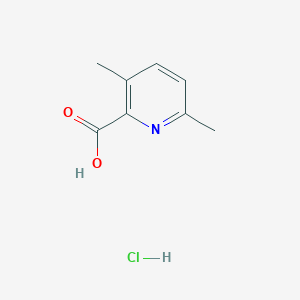
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The unique stereochemistry (2S,4R) lends distinct properties to this compound, making it an interesting candidate for various chemical and biological studies. The presence of tert-butyl and methyl groups adds steric hindrance, affecting its reactivity and interactions.
准备方法
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate generally involves:
Synthetic Routes: : One common method is the cyclization of appropriate amino acids or their derivatives under conditions that favor the formation of the pyrrolidine ring. For instance, starting from (S)-2-aminobutyric acid, one can perform bromination followed by esterification with tert-butyl and methyl groups.
Reaction Conditions: : These reactions typically require solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization and bromination steps.
Industrial Production Methods: : The scale-up for industrial production often leverages continuous flow chemistry to ensure consistency and efficiency. The usage of automated reactors helps in maintaining reaction conditions and improving yield and purity.
化学反应分析
This compound can undergo various chemical transformations:
Types of Reactions: : It can participate in substitution reactions (nucleophilic or electrophilic), oxidation, and reduction.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines can replace the bromine under conditions like reflux in an aprotic solvent.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the pyrrolidine ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted pyrrolidines can be formed.
Oxidation: The ring may open, forming carboxylates or other oxidized derivatives.
Reduction: Potentially leads to dehalogenation, forming a more saturated pyrrolidine derivative.
科学研究应用
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is used in several fields:
Chemistry: : As an intermediate in organic synthesis, especially for constructing complex molecules or chiral auxiliaries.
Biology: : Studied for its potential as a building block in bioactive molecules or enzyme inhibitors.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in the synthesis of advanced materials and as a starting point for producing agrochemicals or other industrially relevant compounds.
作用机制
The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets:
Molecular Targets and Pathways: : It may interact with enzymes, receptors, or nucleic acids, inhibiting or modifying their activity through binding or covalent modification. The steric hindrance from the tert-butyl and methyl groups can play a role in these interactions, influencing binding affinity and specificity.
相似化合物的比较
Comparing 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate with similar brominated pyrrolidine derivatives:
Similar Compounds
1-O-methyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate
Uniqueness
The tert-butyl group in the compound provides steric hindrance that affects its reactivity and interactions, differentiating it from other derivatives.
Its specific (2S,4R) stereochemistry might impart unique biological and chemical properties compared to its (2R,4S) or other stereoisomers.
In sum, this compound presents itself as a compound of significant interest due to its unique structure and wide range of applications in scientific research, industry, and potentially medicine.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQUSDPQTQXELO-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932385-86-8 |
Source


|
| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)
![2-methoxy-4-methyl-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2874107.png)
![N-(2,4-dichlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2874108.png)
![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)


![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)
![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)
![2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2874124.png)
